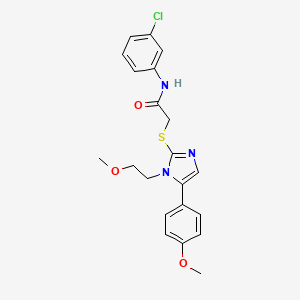
N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, identified by its CAS number 1206988-41-1, is a compound with notable biological activity. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.
- Molecular Formula : C21H22ClN3O3S
- Molecular Weight : 431.9 g/mol
- Structure : The compound features a complex structure with a thioacetamide linkage and an imidazole ring, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For example, imidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as mTOR and PI3K/Akt, which are crucial for cancer cell survival and growth .
Anticonvulsant Effects
The compound's structural analogs have demonstrated anticonvulsant activities in animal models. A study highlighted that certain imidazole derivatives exhibit significant anticonvulsant effects, with ED50 values lower than traditional anticonvulsants like phenytoin . This suggests that this compound could be a candidate for further development in treating epilepsy.
Neuropharmacological Activity
Research has also explored the neuropharmacological effects of similar compounds. Some derivatives have shown promise in treating anxiety and depression by acting on neurotransmitter systems, particularly through GABAergic and serotonergic pathways . The dual action of stimulating and depressing the central nervous system (CNS) suggests potential for use in mood disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups enhance activity, while electron-donating groups diminish it. Modifications at specific positions on the imidazole ring can significantly alter potency .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased activity |
| Electron-donating | Decreased activity |
Case Study 1: Anticancer Efficacy
In vitro studies involving breast cancer cell lines demonstrated that this compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. This effect was attributed to apoptosis induction via caspase activation pathways .
Case Study 2: Anticonvulsant Activity
In a controlled trial using a maximal electroshock seizure (MES) model, the compound exhibited an ED50 of 15 mg/kg, showcasing its potential as an anticonvulsant agent. Comparatively, phenobarbital had an ED50 of 22 mg/kg, indicating superior efficacy .
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-27-11-10-25-19(15-6-8-18(28-2)9-7-15)13-23-21(25)29-14-20(26)24-17-5-3-4-16(22)12-17/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARZNWFQHKLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














